4-丙基-N-(2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)-1,2,3-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

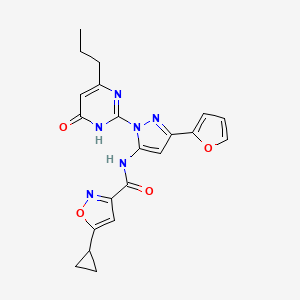

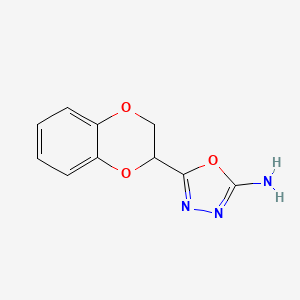

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, and a thiadiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a propyl group (a three-carbon chain), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a thiadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom). The presence of these different rings and groups could give the compound unique chemical properties .科学研究应用

抗分枝杆菌活性

已合成并评估了含有 1,2,4-恶二唑和噻二唑部分的化合物对结核分枝杆菌的抗分枝杆菌活性。这些杂环化合物充当羧酸等排体,并显示出不同程度的效力,表明它们在治疗结核病中作为治疗剂的潜力 (Gezginci、Martin 和 Franzblau,1998; Gezginci、Martin 和 Franzblau,2001)。

合成和重排

已经探索了含有吡啶基和 1,2,4-恶二唑-5-硫酮的化合物的合成和重排,导致形成 1,2,4-噻二唑,这引起了人们的兴趣,因为它们的生物活性 (Dürüst、Ağirbaş 和 Sümengen,1991)。

抗癌和抗炎特性

已经研究了 1,2,4-恶二唑和噻二唑的衍生物作为抗癌和抗炎剂的潜力。这包括设计和合成针对特定酶或与疾病状态有关的生物途径的分子,例如用于治疗痴呆和重症肌无力症的胆碱酯酶抑制剂 (Pflégr 等人,2022)。

抗菌活性

已经合成并评估了带有三唑、噻唑和恶二唑部分的新型吡咯烷酮衍生物对各种病原体的抗菌活性,证明了这些化合物在解决细菌感染方面的潜力 (Balandis 等人,2019)。

未来方向

Future research on this compound could involve synthesizing it, studying its physical and chemical properties, determining its reactivity, and testing its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological activities .

作用机制

Target of Action

The primary target of this compound is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1, also known as the vanilloid receptor 1, is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . It seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons .

Mode of Action

The compound interacts with TRPV1, leading to its activation . This activation is sensitized by a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL . Activation by vanilloids, like capsaicin, and temperatures higher than 42 degrees Celsius, exhibits a time- and Ca (2+)-dependent outward rectification, followed by a long-lasting refractory state .

Biochemical Pathways

The activation of TRPV1 affects several biochemical pathways. Mild extracellular acidic pH (6.5) potentiates channel activation by noxious heat and vanilloids, whereas acidic conditions (pH <6) directly activate the channel . The channel can also be activated by endogenous compounds, including 12-hydroperoxytetraenoic acid and bradykinin . It acts as an ionotropic endocannabinoid receptor with central neuromodulatory effects .

Result of Action

The activation of TRPV1 by the compound triggers a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis . This could potentially lead to changes in pain perception and other neurological effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability might be affected by pH levels, as its activation of TRPV1 is potentiated by mild extracellular acidic pH and directly activated by more acidic conditions

属性

IUPAC Name |

4-propyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2S/c1-2-6-16-18(29-26-24-16)20(27)22-15-9-4-3-7-13(15)11-17-23-19(25-28-17)14-8-5-10-21-12-14/h3-5,7-10,12H,2,6,11H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEPHSDWTWXZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887755.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2887756.png)

![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)

![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)

![1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2887760.png)

![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)